![molecular formula C20H16BrN3O2 B2932444 3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one CAS No. 1260700-96-6](/img/structure/B2932444.png)
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one
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Overview
Description
The compound is a complex organic molecule that likely contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing one oxygen and two nitrogen atoms in a five-membered ring . It also seems to contain a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a quinolinone structure, which is a type of nitrogen-containing heterocycle .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 1,3,4-oxadiazoles can generally be synthesized through reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .
Scientific Research Applications
Antagonistic Anti-Androgen Activity
Isoxazol-5(4H)-one derivatives have shown antagonistic anti-androgen activity on human prostate tumor LNCaP cells, suggesting potential applications in cancer research and therapy .
Antitumor, Anti-Inflammatory, Antiviral, and Analgesic Agents
These derivatives are also known for their antitumor, anti-inflammatory, antiviral, and analgesic properties, indicating a broad spectrum of possible research and therapeutic applications .
Neurotoxic Potential Investigation
A study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative related to the compound . This suggests that similar compounds could be used in neurotoxicity studies .
Anti-Inflammatory Effect
1,3,4-Oxadiazole derivatives have demonstrated anti-inflammatory effects, which could imply that the compound may also possess similar properties .
Wide Spectrum Bioactivities
Compounds with a dihydropyrimidine (DHPM) core are of interest due to their wide spectrum bioactivities. Although not directly related to the requested compound, this indicates that compounds with complex structures like the one you’re interested in may have diverse biological activities .
MDPI - Isoxazol-5(4H)-one derivatives Springer - Pyrazoline derivative neurotoxicity study MDPI - Anti-inflammatory activity of 1,3,4-Oxadiazoles MDPI - Dihydropyrimidine (DHPM) core compounds
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to influence various biological activities, such as anti-inflammatory effects
Result of Action
Similar compounds have been found to exhibit various biological activities
properties
IUPAC Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2/c1-3-24-11-16(18(25)15-10-12(2)4-9-17(15)24)20-22-19(23-26-20)13-5-7-14(21)8-6-13/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXXPEYCTNDOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one |
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